Pritelivir functions by inhibiting the helicase-primase complex of the herpes virus. This complex is essential for viral replication as it unwinds viral DNA and primes it for the synthesis of new viral proteins. By inhibiting this complex, Pritelivir disrupts the virus's ability to replicate, hindering the spread of the infection [].
In vitro studies have shown that Pritelivir possesses a broad spectrum of activity against HSV-1 and HSV-2 strains, including those resistant to acyclovir, the current mainstay treatment for herpes infections []. These studies suggest that Pritelivir could be a valuable therapeutic option for individuals with acyclovir-resistant herpes infections.
Pritelivir has undergone clinical trials to assess its safety and efficacy in treating various herpes infections. Phase II clinical trials have demonstrated that Pritelivir is safe and well-tolerated, with a favorable side effect profile compared to acyclovir []. Additionally, these trials showed Pritelivir to be effective in reducing the duration and severity of herpes outbreaks.
Kleymann, G., Fischer, R., Betz, U.A., et al. New helicase-primase inhibitors as drug candidates for the treatment of herpes simplex disease. Nat. Med. 8(4), 392-398 (2002).
Betz, U.A., Fischer, R., Kleymann, G., et al. Potent in vivo antiviral activity of the herpes simplex virus primase-helicase inhibitor BAY 57-1293. Antimicrob. Agents Chemother. 46(6), 1766-1772 (2002).
Wozniak, M.A., Frost, A.L., and Itzhaki, R.F. The helicase-primase inhibitor BAY 57-1293 reduces the Alzheimer’s disease-related molecules induced by herpes simplex virus type 1. Antiviral Res. 99(3), 401-404 (2013).
Ligat G, et al. Identification of Amino Acids Essential for Viral Replication in the HCMV Helicase-PrimaseComplex. Front Microbiol. 2018 Oct 23;9:2483.
Wald A, et al. Helicase-primase inhibitor Pritelivir for HSV-2 infection. N Engl J Med. 2014 Jan 16;370(3):201-10.
Quenelle DC, et al. Efficacy of pritelivir and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis. Antiviral Res. 2018 Jan;149:1-6.